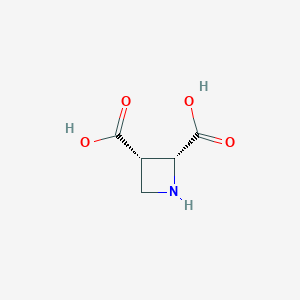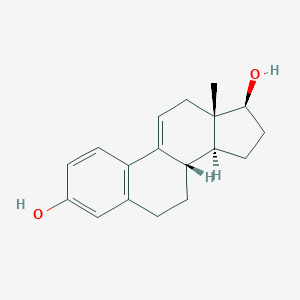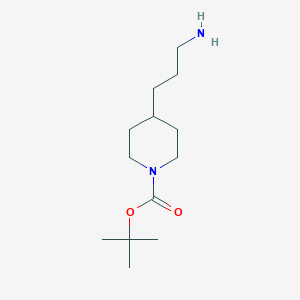
Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
Übersicht
Beschreibung
“Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H26N2O2 . It is used in early discovery research as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” is characterized by a piperidine ring attached to a tert-butyl ester and an aminopropyl group . The compound has a molecular weight of 242.36 g/mol .Physical And Chemical Properties Analysis
“Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” has a molecular weight of 242.36 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 242.199428076 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate is a key compound in the synthesis of various biologically active compounds. For example, it serves as an intermediate in the synthesis of crizotinib, an important molecule used in cancer research. The synthesis process typically involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and yields a compound with confirmed structure through MS and 1HNMR spectrum analyses (Kong et al., 2016).
Role in Drug Synthesis
This compound also plays a crucial role as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis process includes steps like acylation, sulfonation, and substitution, starting from piperidin-4-ylmethanol (Wang et al., 2015).
Development of Piperidine Derivatives
Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate is also utilized in the development of diverse piperidine derivatives. For instance, it is used in reactions for the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for preparing a range of piperidine derivatives (Moskalenko & Boev, 2014).
Anticancer Drug Development
In the field of anticancer drug development, tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate is used as an intermediate for the synthesis of small molecule anticancer drugs. Its role in synthesizing compounds like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is crucial, as these molecules form the backbone of many small molecule anticancer drugs (Zhang et al., 2018).
Piperidine Ring-Containing Compounds
Research also shows the synthesis of compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate from tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate. These compounds, characterized by a piperidine ring, are important in the development of cyclic amino acid esters and have applications in medicinal chemistry (Moriguchi et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYIDMYWRACBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629390 | |
| Record name | tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
CAS RN |
150349-65-8 | |
| Record name | tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


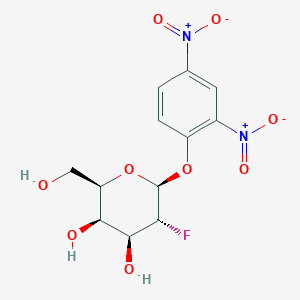
![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)

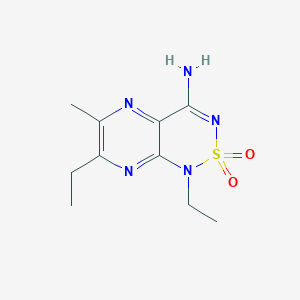

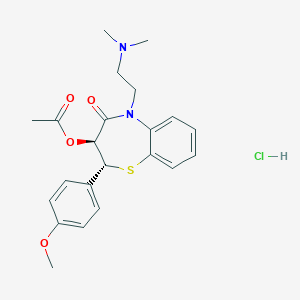
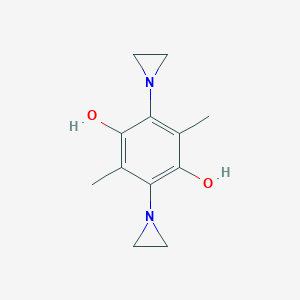

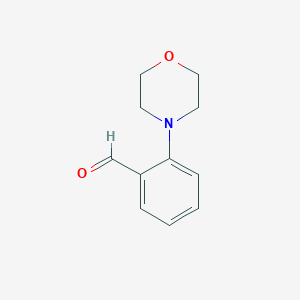
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B119798.png)
